molecular formula C20H30N4O2 B4439801 N~1~'-(3,4-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

N~1~'-(3,4-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

Cat. No. B4439801
M. Wt: 358.5 g/mol
InChI Key: SRZGFHZSMWJLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide, commonly known as N-DMB, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of piperidine derivatives and is known for its potential use as a therapeutic agent for various medical conditions. The unique chemical structure of N-DMB has made it a subject of interest for researchers in the field of medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of N-DMB is not fully understood. However, it is believed to act on the opioid and adrenergic systems in the brain, leading to its analgesic and anti-inflammatory effects. N-DMB has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its potential use in the treatment of addiction, depression, and anxiety disorders.
Biochemical and Physiological Effects:
N-DMB has been shown to have a high affinity for the mu opioid receptor, which is responsible for its analgesic effects. It has also been found to modulate the release of pro-inflammatory cytokines, leading to its anti-inflammatory effects. N-DMB has been shown to have a low potential for abuse and dependence, making it a promising therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-DMB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. It has a well-defined chemical structure, making it easy to study its pharmacokinetics and pharmacodynamics. However, N-DMB has some limitations. It has a relatively short half-life, which may limit its therapeutic potential. Furthermore, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on N-DMB. One area of interest is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential use of N-DMB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the potential use of N-DMB in combination with other therapeutic agents for the treatment of pain and inflammation is an area of active research.

Scientific Research Applications

N-DMB has been extensively studied for its potential use in various medical conditions. It has been found to exhibit significant analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-DMB has also been investigated for its potential use in the treatment of addiction, depression, and anxiety disorders. Furthermore, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

properties

IUPAC Name

1-N-(3,4-dimethylphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-15-6-7-17(14-16(15)2)22-19(26)23-12-8-20(9-13-23,18(21)25)24-10-4-3-5-11-24/h6-7,14H,3-5,8-13H2,1-2H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZGFHZSMWJLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~'-(3,4-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~'-(3,4-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 3
N~1~'-(3,4-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 4
Reactant of Route 4
N~1~'-(3,4-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 5
Reactant of Route 5
N~1~'-(3,4-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 6
Reactant of Route 6
N~1~'-(3,4-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.